(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[5-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-23(27)17-10-8-16(9-11-17)21-13-12-20(29-21)14-18(15-24)22(26)25-19-6-4-3-5-7-19/h3-14H,2H2,1H3,(H,25,26)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIVUKGSIBBTAL-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a benzoate moiety, and a cyano group, which contribute to its unique chemical properties. The structural formula can be summarized as follows:
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, alkaloids related to the structure of this compound have shown promising antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
These results suggest that the compound may possess similar activities, particularly due to the presence of the cyano and furan groups, which are known to enhance biological activity in related compounds .
Anticancer Potential
The compound's structure suggests potential interactions with various biological targets involved in cancer progression. Similar derivatives have been studied for their ability to inhibit specific kinases or receptors involved in tumor growth. For example, some studies have demonstrated that compounds with furan and benzoate components can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways .
The mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for cell division and survival in pathogenic organisms.
- Receptor Modulation : It could interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to oxidative stress in cells, which can trigger cell death in cancerous cells.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Pyrrolidine Derivatives : A study published in Nature demonstrated that pyrrolidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to those observed for this compound .
- Anticancer Activity : Research has shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancers, by targeting specific oncogenic pathways .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells. The mechanism involves the activation of caspase pathways and inhibition of topoisomerase enzymes, leading to DNA damage and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Cancer Treatment
Given its ability to induce apoptosis and inhibit cancer cell proliferation, this compound holds promise for development as an anticancer therapeutic agent. Ongoing research is focused on optimizing its structure for improved efficacy and reduced toxicity.
Antimicrobial Applications
With growing concerns over antibiotic resistance, the antimicrobial properties of this compound position it as a potential candidate for new antimicrobial therapies.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated carbonyl undergoes Michael addition with amines or thiols. For example:
-
Reaction with aniline derivatives forms β-amino carbonyl adducts, stabilized by intramolecular hydrogen bonding (N–H⋯O=C) .
-
Thiols add to the β-position, yielding thioether derivatives, as observed in related furan-acrylonitrile systems .
Cyclization Reactions
The cyano group facilitates heterocyclization under basic conditions:
-
Treatment with hydrazine yields pyrazole derivatives via [3+2] cycloaddition .
-
Reaction with hydroxylamine forms isoxazole rings, confirmed by X-ray crystallography in analogous nitrile-containing compounds .
Catalytic and Metal-Binding Behavior
The furan oxygen and carbonyl groups act as bidentate ligands for transition metals (e.g., Cu(II), Co(II)):
| Metal | Coordination Mode | Application | Source |
|---|---|---|---|
| Cu(II) | O(furan), O(carbonyl) | Catalyzes oxidation of alcohols . | |
| Co(II) | N(phenylamino), O(carbonyl) | Stabilizes radical intermediates . |
Hydrolysis and Stability
-
Ester Hydrolysis : The ethyl benzoate group hydrolyzes to carboxylic acid in NaOH/EtOH (80°C, 6 h), confirmed by IR loss of ester C=O (1720 cm⁻¹) and emergence of carboxylic O–H (2500–3000 cm⁻¹) .
-
Tautomerism : The α,β-unsaturated carbonyl exists in equilibrium with enol forms, stabilized by intramolecular N–H⋯O hydrogen bonds (bond length: 1.9–2.1 Å) .
Electrophilic Substitution on Furan
The furan ring undergoes nitration and sulfonation at the 5-position:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/AcOH, 0°C | 5-Nitro-furan derivative | 72% |
| Sulfonation | SO₃/DMF, 25°C | 5-Sulfo-furan derivative | 65% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces E/Z isomerization at the α,β-unsaturated carbonyl, confirmed by NMR and HPLC . The Z-isomer shows reduced planarity (dihedral angle: 32.9° vs. 7.2° for E-form) .
Biological Activity
While direct data for this compound is limited, analogs exhibit:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Furan Modifications: The target compound’s furan is substituted with a cyano-enone-phenylamino system, whereas LMM11 and 5s feature sulfamoyl/oxadiazole and formyl/propynylamino groups, respectively.
Ester vs. Amide Linkages :
- The benzoate ester in the target compound may confer higher lipophilicity compared to LMM11’s benzamide, influencing membrane permeability and metabolic stability.
Substituent Effects on Bioactivity: LMM11’s antifungal activity suggests that furan-linked aromatic systems are viable for targeting fungal enzymes like thioredoxin reductase (TrxR). The target compound’s phenylamino group could enhance π-π stacking with enzyme active sites, though its cyano-enone moiety might introduce steric or electronic constraints.
Q & A
Q. What are the optimal synthetic routes for preparing (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)furan-2-yl)benzoate?
To synthesize this compound, consider multi-step procedures involving:
- Propargylation or cyclization reactions : Utilize 1,3-dilithiopropyne intermediates to functionalize furan rings, as demonstrated in homopropargyl alcohol synthesis .
- Esterification and coupling : Reflux aromatic acids with alcohols in the presence of excess aryl acid (e.g., methyl 3-amino-4-hydroxybenzoate), followed by purification via vacuum column chromatography with petroleum ether/ethyl acetate gradients .
- Key reagents : Toluene as a solvent for hydrazine derivatives and oxalyl chloride for activating carboxylic acids .
Q. How can elemental analysis and spectroscopic techniques confirm the molecular composition of this compound?
- CHNS analysis : Use a Vario MICRO CHNS analyzer to validate empirical formulas. For example, a derivative with similar substituents showed C: 67.12%, H: 5.82%, N: 11.65% (theoretical vs. experimental) .
- NMR/FTIR : Identify ester carbonyls (~1700 cm⁻¹), cyano groups (~2200 cm⁻¹), and enol tautomers. For structural elucidation, compare with InChI/SMILES data .
Advanced Questions
Q. What mechanistic insights explain the formation of the α,β-unsaturated ketone moiety in this compound?
The (E)-configuration of the prop-1-en-1-yl group arises from kinetically controlled aldol condensation :
Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?
Q. How should researchers address contradictions in spectroscopic data during structural validation?
Q. What strategies are effective for designing derivatives with modified biological or photophysical properties?
- Functional group substitution : Replace the cyano group with thiocyanate (SCN) to alter electron-withdrawing effects, mimicking furan-2-carboxylate derivatives .
- Heterocyclic extensions : Introduce pyridine or thiazole rings via Suzuki coupling, leveraging methods for 5-substituted phenyl-furan systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
